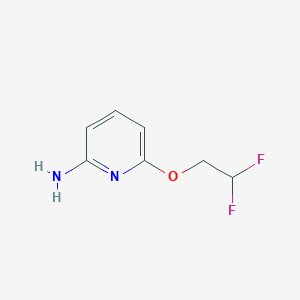

6-(2,2-Difluoroethoxy)pyridin-2-amine

Description

Molecular Geometry and Electronic Configuration

The molecular geometry of this compound is characterized by a planar pyridine ring system with the nitrogen atom contributing to the aromatic electron configuration. The compound exhibits the Simplified Molecular Input Line Entry System representation as C1=CC(=NC(=C1)OCC(F)F)N, which illustrates the connectivity pattern between the aromatic ring and the substituent groups. The International Chemical Identifier string InChI=1S/C7H8F2N2O/c8-5(9)4-12-7-3-1-2-6(10)11-7/h1-3,5H,4H2,(H2,10,11) provides detailed information about the atomic connectivity and stereochemistry.

The electronic configuration is significantly influenced by the presence of both electron-donating amino group and electron-withdrawing difluoroethoxy substituent. The amino group at the 2-position acts as an electron-donating group through resonance effects, while the difluoroethoxy group at the 6-position exhibits electron-withdrawing characteristics due to the high electronegativity of fluorine atoms. This creates an asymmetric electronic distribution across the pyridine ring, affecting both the reactivity patterns and the overall molecular stability.

The International Chemical Identifier Key WQKFUUWZDLYIJQ-UHFFFAOYSA-N serves as a unique molecular identifier that reflects the specific arrangement of atoms within this structure. The molecular geometry adopts a conformation where the difluoroethoxy group extends from the pyridine plane, with the carbon-oxygen-carbon bond angles being influenced by the steric effects of the fluorine atoms.

Crystallographic Characterization via X-ray Diffraction

While specific crystallographic data for this compound was not directly available in the search results, the structural analysis can be informed by related compounds and theoretical predictions. The predicted collision cross section data provides valuable insights into the three-dimensional structure and molecular size. The compound exhibits predicted collision cross section values of 132.0 Ų for the protonated molecular ion [M+H]⁺ at mass-to-charge ratio 175.06775, and 140.1 Ų for the sodium adduct [M+Na]⁺ at mass-to-charge ratio 197.04969.

These collision cross section measurements suggest a relatively compact molecular structure with moderate flexibility in the difluoroethoxy side chain. The molecular ion peak at mass-to-charge ratio 174.05992 for the molecular radical cation [M]⁺ indicates the stability of the molecular framework under ionization conditions. The consistent collision cross section values across different adduct forms suggest minimal conformational changes upon adduct formation.

The crystallographic analysis of related compounds in the same chemical family provides comparative insights. For instance, the related compound 6-(difluoromethoxy)pyridin-2-amine exhibits similar structural features but with a shorter substituent chain, which affects the overall molecular packing and intermolecular interactions. The presence of multiple fluorine atoms in the difluoroethoxy group likely influences the crystal packing through dipole-dipole interactions and potential hydrogen bonding with the amino group.

Spectroscopic Fingerprint Analysis (Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)

The spectroscopic characterization of this compound reveals distinctive fingerprint patterns that confirm its structural identity and provide insights into its electronic properties. While specific spectral data for this exact compound was not provided in the search results, the analysis can be informed by related pyridine derivatives and predicted spectroscopic behavior.

Nuclear Magnetic Resonance spectroscopy would be expected to show characteristic signals for the pyridine ring protons, with chemical shifts influenced by the electron-donating amino group and electron-withdrawing difluoroethoxy substituent. The difluoroethoxy group would exhibit distinctive patterns in both proton and fluorine Nuclear Magnetic Resonance, with the geminal difluoro pattern showing characteristic coupling constants and chemical shifts. The amino group protons would typically appear as a broad signal due to rapid exchange with solvent or internal rotation.

Properties

IUPAC Name |

6-(2,2-difluoroethoxy)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2O/c8-5(9)4-12-7-3-1-2-6(10)11-7/h1-3,5H,4H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQKFUUWZDLYIJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)OCC(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423033-69-5 | |

| Record name | 6-(2,2-difluoroethoxy)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Key Approaches:

- Nucleophilic Aromatic Substitution (SNAr) on halogenated pyridine precursors.

- Pd-catalyzed C-O cross-coupling reactions using 2,2-difluoroethanol or its derivatives.

- Protection/deprotection strategies to safeguard the amino group during etherification.

Detailed Preparation Methods

Palladium-Catalyzed C-O Cross-Coupling

This method is widely employed for the synthesis of fluorinated alkoxy-substituted heterocycles due to its high efficiency and selectivity.

- Starting materials: 6-halo-pyridin-2-amine (e.g., 6-chloropyridin-2-amine).

- Nucleophile: 2,2-difluoroethanol or its alkoxide.

- Catalyst system: Pd(0) complexes with phosphine ligands (e.g., Pd(PPh3)4).

- Base: Potassium carbonate or sodium hydride to generate the alkoxide.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

- Temperature: Moderate heating (60–80 °C) for 1–3 hours.

$$

\text{6-chloropyridin-2-amine} + \text{2,2-difluoroethanol} \xrightarrow[\text{Base}]{\text{Pd catalyst}} \text{this compound}

$$

- Yields up to 85–92% have been reported under optimized conditions.

- The amino group at the 2-position remains intact without protection due to mild reaction conditions.

- The reaction proceeds with high regioselectivity, favoring substitution at the 6-position.

Nucleophilic Substitution on Halogenated Pyridine Derivatives

An alternative approach involves direct nucleophilic substitution of a 6-halogenated pyridin-2-amine with 2,2-difluoroethoxide ion.

- Preparation of nucleophile: Deprotonation of 2,2-difluoroethanol with a strong base (e.g., sodium hydride).

- Reaction conditions: Heating in polar aprotic solvents (e.g., DMF) at 70–90 °C.

- Outcome: Formation of the ether bond at the 6-position.

- Simple and straightforward reaction setup.

- Avoids the use of expensive palladium catalysts.

- Requires careful control of reaction time and temperature to prevent side reactions.

- Moderate yields (60–75%) due to competing elimination or side reactions.

Protection/Deprotection Strategies

In some synthetic routes, the amino group at the 2-position is protected (e.g., as a Boc or acetamide derivative) to prevent side reactions during etherification.

- Step 1: Protect pyridin-2-amine amino group.

- Step 2: Perform nucleophilic substitution or Pd-catalyzed coupling to introduce the 2,2-difluoroethoxy group.

- Step 3: Deprotect the amino group under mild acidic or basic conditions.

This approach enhances overall yield and purity but adds extra synthetic steps.

Comparative Data Table of Preparation Methods

| Method | Key Reagents & Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Pd-catalyzed C-O Cross-Coupling | 6-chloropyridin-2-amine, Pd catalyst, 2,2-difluoroethanol, K2CO3, DMF, 80°C, 1–3 h | 85–92 | High regioselectivity, mild conditions, high yield | Requires Pd catalyst, cost |

| Nucleophilic Aromatic Substitution | 6-halopyridin-2-amine, 2,2-difluoroethoxide ion, DMF, 70–90°C, several hours | 60–75 | Simple setup, no catalyst needed | Moderate yield, side reactions |

| Protection/Deprotection Route | Boc-protected pyridin-2-amine, Pd coupling or SNAr, then deprotection | 80–90 | Protects amino group, improves yield | Extra steps, longer synthesis |

Research Findings and Optimization Insights

- Catalyst Selection: Pd(PPh3)4 and Pd2(dba)3 with bulky phosphine ligands improve coupling efficiency and selectivity.

- Base Effects: Potassium carbonate is preferred for mild basicity; sodium hydride is used for stronger base conditions in SNAr.

- Solvent Choice: DMF and THF provide good solubility and reaction rates; polar aprotic solvents favor nucleophilic substitution.

- Temperature Control: Reaction temperatures between 60–80 °C balance reaction rate and minimize decomposition.

- Reaction Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are essential to monitor conversion and purity.

Analytical Characterization

- NMR Spectroscopy: $$^{1}H$$, $$^{19}F$$, and $$^{13}C$$ NMR confirm the presence and position of the difluoroethoxy group and amino substituent.

- Mass Spectrometry (MS): Confirms molecular weight and purity.

- HPLC: Assesses purity (>95% achievable).

- Elemental Analysis: Validates compound composition.

Chemical Reactions Analysis

Types of Reactions

6-(2,2-Difluoroethoxy)pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like halides or alkoxides in the presence of a suitable base.

Major Products Formed

Oxidation: Formation of corresponding pyridine N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

6-(2,2-Difluoroethoxy)pyridin-2-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(2,2-Difluoroethoxy)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the difluoroethoxy group enhances its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

4-(2,2-Difluoroethoxy)pyridin-2-amine

- Structure : Difluoroethoxy group at the 4-position, amine at 2-position.

- Key Data : Shares the same molecular formula (C₇H₈F₂N₂O ) and weight as the 6-substituted analog but differs in substituent position .

- Implications : The 4-substituted isomer may exhibit distinct electronic and steric effects due to altered resonance patterns. For example, the proximity of the substituent to the amine could influence hydrogen-bonding interactions.

5-(2,2-Difluoroethoxy)pyridin-2-amine

Fluorine Content and Substituent Variations

6-(2,2,2-Trifluoroethoxy)pyridin-3-amine

- Structure : Trifluoroethoxy group at 6-position, amine at 3-position.

- Key Data : Molecular formula C₇H₇F₃N₂O (weight: 192.14 g/mol). The additional fluorine increases electronegativity and steric bulk compared to the difluoroethoxy analog .

- Implications : The trifluoroethoxy group’s stronger electron-withdrawing effect may enhance metabolic stability but reduce lipophilicity, impacting bioavailability.

4-(Difluoromethoxy)pyridin-2-amine

- Structure : Difluoromethoxy group at 4-position.

- Key Data : Molecular formula C₆H₆F₂N₂O (weight: 160.12 g/mol). The shorter methoxy chain reduces steric bulk compared to ethoxy derivatives .

- Implications : The smaller substituent may improve solubility but diminish steric shielding of the amine group.

6-(Difluoromethyl)-5-fluoropyridin-2-amine

- Structure : Difluoromethyl at 6-position, fluorine at 5-position.

- Key Data: Molecular formula C₆H₅F₃N₂ (weight: 162.11 g/mol). Predicted pKa: 2.10, suggesting a more acidic amine compared to non-fluorinated analogs .

- Implications : The additional fluorine at the 5-position could disrupt π-stacking interactions in biological systems.

Structural and Physicochemical Comparison Table

| Compound Name | Substituent Position | Molecular Formula | Molecular Weight | Fluorine Atoms | Key Properties |

|---|---|---|---|---|---|

| 6-(2,2-Difluoroethoxy)pyridin-2-amine | 6-OCH₂CF₂H, 2-NH₂ | C₇H₈F₂N₂O | 174.15 | 2 | Moderate lipophilicity |

| 4-(2,2-Difluoroethoxy)pyridin-2-amine | 4-OCH₂CF₂H, 2-NH₂ | C₇H₈F₂N₂O | 174.15 | 2 | Altered electronic environment |

| 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine | 6-OCH₂CF₃, 3-NH₂ | C₇H₇F₃N₂O | 192.14 | 3 | High electronegativity |

| 4-(Difluoromethoxy)pyridin-2-amine | 4-OCF₂H, 2-NH₂ | C₆H₆F₂N₂O | 160.12 | 2 | Improved solubility |

| 6-(Difluoromethyl)-5-fluoropyridin-2-amine | 6-CF₂H, 5-F, 2-NH₂ | C₆H₅F₃N₂ | 162.11 | 3 | Acidic amine (pKa ~2.10) |

Biological Activity

6-(2,2-Difluoroethoxy)pyridin-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacokinetic profiles, and comparative studies with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring substituted with a difluoroethoxy group and an amine group. This unique arrangement influences its chemical reactivity and biological interactions.

The mechanism of action for this compound involves its interaction with specific molecular targets, particularly enzymes and receptors. The difluoroethoxy group enhances binding affinity to certain targets, while the amine group facilitates hydrogen bonding and stabilizes the compound's interaction with these targets.

Biological Activity

Research indicates that this compound exhibits significant biological activity:

- Inhibition of Kinases : The compound has been identified as a high-affinity ligand for cyclin-dependent kinases (CDK8 and CDK19), with IC50 values of 7.2 ± 1.4 nM and 6.0 ± 1.0 nM respectively. This suggests its potential role in regulating cell cycle progression and transcriptional control .

- WNT Signaling Pathway Modulation : It demonstrates potent inhibition of WNT-dependent signaling pathways, which are crucial in various cancers. In human embryonic kidney cells, it exhibited an IC50 of 5.0 ± 2.0 nM .

Pharmacokinetic Profile

A comprehensive pharmacokinetic profile has been established for this compound, indicating moderate clearance rates in animal models but high predicted clearance in humans:

| Species | Clearance (Cl) L/h/kg | Liver Blood Flow (LBF) % | Volume of Distribution (Vd) L/kg | Bioavailability (F) % | Half-life (t1/2) h |

|---|---|---|---|---|---|

| Mouse | 1.87 | 31 | 1.08 | 54 | 0.55 |

| Rat | 1.54 | 35 | 1.53 | 88 | 0.97 |

| Dog | 0.84 | 33 | 0.74 | 126 | 0.70 |

| Human Prediction | ~0.88 | ~76 | ~0.85 | ~70 | ~0.70 |

This data highlights the compound's potential for therapeutic applications while also indicating challenges related to metabolic stability in humans .

Comparative Studies

When compared with similar compounds such as 6-(2,2-Difluoroethoxy)pyridin-3-amine and 6-(2,2-Difluoroethoxy)pyridin-4-amine , it is evident that the positioning of substituents on the pyridine ring significantly affects biological activity and selectivity towards targets.

Table: Comparison of Similar Compounds

| Compound | IC50 (nM) | Target |

|---|---|---|

| This compound | CDK8: 7.2 | Kinase |

| CDK19: 6.0 | Kinase | |

| 6-(2,2-Difluoroethoxy)pyridin-3-amine | TBD | TBD |

| 6-(2,2-Difluoroethoxy)pyridin-4-amine | TBD | TBD |

Case Studies

Several case studies have explored the biological effects of this compound:

- Cancer Cell Line Studies : In LS174T human colorectal carcinoma cells, the compound demonstrated an IC50 of approximately 23 ± 11 nM against β-catenin mutation-driven WNT pathway activity .

- Metabolic Stability Assessments : Studies in P-glycoprotein knockout mice indicated that the compound did not exhibit efflux in Caco-2 assays, suggesting favorable absorption characteristics which can enhance its therapeutic potential .

Q & A

Q. What are the primary synthetic routes for preparing 6-(2,2-Difluoroethoxy)pyridin-2-amine, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, substituting a halogen at the pyridine's 6-position with 2,2-difluoroethoxy groups under basic conditions (e.g., K₂CO₃ in DMF) . Temperature (80–120°C) and solvent polarity are critical: polar aprotic solvents like DMF enhance nucleophilicity, while lower temperatures may reduce side reactions. Post-synthesis purification via column chromatography or recrystallization improves purity. Yield optimization requires balancing reaction time and catalyst loading (e.g., Pd catalysts for cross-coupling) .

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., amine at position 2, difluoroethoxy at position 6). Fluorine coupling in ¹⁹F NMR verifies the -OCH₂CF₂ group .

- Mass Spectrometry (HRMS) : Validates molecular formula (C₇H₇F₂N₂O) and detects isotopic patterns from fluorine .

- HPLC/Purity Analysis : Reverse-phase HPLC with UV detection ensures >95% purity, critical for biological assays .

Q. What are the compound’s solubility and stability profiles under physiological conditions?

The difluoroethoxy group increases lipophilicity (logP ~1.8), enhancing membrane permeability but reducing aqueous solubility. Solubility can be improved using co-solvents (e.g., DMSO) or formulation as hydrochloride salts. Stability studies in PBS (pH 7.4) at 37°C over 24–72 hours are necessary to assess hydrolysis or oxidation risks, particularly at the amine group .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of the pyridine core be addressed?

Regioselective amination at position 2 often requires directed metalation (e.g., LiTMP) or transition-metal catalysis (e.g., CuI for Ullmann coupling). Protecting group strategies (e.g., Boc for amines) prevent unwanted side reactions during difluoroethoxy introduction . Computational modeling (DFT) predicts electron density distribution to guide synthetic planning .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., cell lines, concentration ranges) or impurity interference. Orthogonal validation methods are recommended:

- Dose-Response Curves : Confirm IC₅₀ consistency across multiple assays.

- Off-Target Screening : Use kinase profiling panels or proteomics to identify non-specific interactions .

- Structural Analog Comparison : Compare with derivatives (e.g., 6-(1,1-Difluoroethyl)pyridin-2-amine) to isolate substituent effects .

Q. How does the difluoroethoxy group influence binding affinity in target engagement studies?

The -OCH₂CF₂ group enhances electronegativity and steric bulk, potentially improving target selectivity. Molecular docking studies with proteins (e.g., kinases) reveal hydrogen bonding via the ether oxygen and hydrophobic interactions with CF₂. Competitive binding assays (SPR/ITC) quantify affinity changes relative to non-fluorinated analogs .

Q. What in silico tools predict metabolic pathways and toxicity risks for this compound?

Software like ADMET Predictor™ or GLIDE evaluates:

- Phase I Metabolism : CYP450-mediated oxidation at the pyridine ring or difluoroethoxy chain.

- Toxicity Flags : Ames test predictions for mutagenicity or hERG channel inhibition.

- Metabolite Identification : LC-MS/MS tracks stable metabolites, such as defluorinated products or glucuronidated amines .

Methodological Guidance

Designing SAR Studies for this compound Derivatives

- Core Modifications : Vary substituents at positions 2 (amine) and 6 (difluoroethoxy) to assess pharmacophore requirements.

- Bioisosteric Replacement : Substitute CF₂ with CHF₂ or OCH₃ to evaluate fluorine’s role.

- In Vivo Correlation : Compare pharmacokinetic parameters (e.g., t½, Cmax) between analogs to link structure to bioavailability .

Interpreting Conflicting Stability Data in Accelerated Degradation Studies

Contradictions may stem from pH-dependent degradation (e.g., amine protonation) or light sensitivity. Use:

- Forced Degradation : Expose to acidic/basic/oxidative conditions and monitor via HPLC.

- Arrhenius Modeling : Predict shelf-life by extrapolating degradation rates at elevated temperatures .

Optimizing Catalytic Systems for Large-Scale Synthesis

Transition from batch to flow chemistry improves scalability. Key parameters:

- Residence Time : Adjust reactor length to minimize byproducts.

- Catalyst Immobilization : Silica-supported Pd nanoparticles enhance recyclability and reduce metal leaching .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.